An In-depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
An In-depth Technical Guide to (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Introduction: Situating a Key Building Block in Modern Synthesis
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid belongs to the versatile class of arylboronic acids, which have become indispensable reagents in contemporary organic synthesis and medicinal chemistry.[1][2] Their stability, low toxicity, and remarkable utility in carbon-carbon and carbon-heteroatom bond formation—most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have cemented their role as foundational building blocks.[2][3] This guide provides an in-depth examination of the physical, chemical, and safety properties of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid, offering field-proven insights and protocols essential for its effective application in research and development. The molecule's structure, featuring a phenylboronic acid moiety masked by a 2-methoxybenzyl ether linkage, presents unique characteristics and opportunities for complex molecular architecture.
Section 1: Core Chemical and Physical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible experimentation. The core attributes of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1072952-02-3 | [4] |
| Molecular Formula | C₁₄H₁₅BO₄ | [4] |
| Molecular Weight | 258.08 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 141-145 °C | [4] |
| SMILES String | COc1ccccc1COc2cccc(c2)B(O)O | [4] |
| InChI Key | ISSAOILCOPRMKF-UHFFFAOYSA-N | [4] |
Section 2: Solubility, Stability, and Handling
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, the behavior of phenylboronic acids is well-documented. They are generally soluble in polar organic solvents such as methanol, DMSO, and diethyl ether, but exhibit poor solubility in nonpolar solvents like hexanes.[1][5] The presence of the methoxybenzyl ether group in the target molecule increases its lipophilicity compared to simpler phenylboronic acids, which may influence its solubility profile.
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Practical Insight: For reaction setups, dissolving the compound in a minimal amount of a polar aprotic solvent like THF or DMA before adding it to the main reaction mixture is a standard and effective practice.
Stability and Storage
Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, particularly upon heating or under vacuum.[6] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.
-
Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container in a dry, dark place, preferably under refrigeration and an inert atmosphere.[3][7]
Safety and Handling
(3-((2-Methoxybenzyl)oxy)phenyl)boronic acid and related compounds are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Classifications: May cause skin, eye, and respiratory irritation.[8][9][10] Harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][9] If handling large quantities or generating dust, a NIOSH-approved N95 respirator is recommended.[4][11]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[9][12] Wash hands thoroughly after handling.[12]
Section 3: Analytical Characterization Workflow
Confirming the identity and purity of a starting material is a non-negotiable step in synthesis. The workflow for characterizing (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid involves a combination of spectroscopic and spectrometric techniques.
Caption: Standard analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: This technique confirms the number and connectivity of protons. For this molecule, one would expect distinct signals corresponding to the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons of the benzyl group, the methoxy (-OCH₃) protons, and the exchangeable B(OH)₂ protons.
-
¹³C NMR: This provides information on the carbon skeleton. A known challenge in the ¹³C NMR of arylboronic acids is the difficulty in observing the carbon atom directly attached to the boron (the ipso-carbon) due to quadrupolar relaxation.[13][14]
-
¹¹B NMR: This technique is specific for the boron nucleus and is highly informative. Arylboronic acids typically exhibit a broad signal in the range of δ 27-30 ppm, confirming the trigonal planar sp²-hybridized state of the boron atom.[14]
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻), providing definitive confirmation of the molecular formula.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
A strong, broad O-H stretch around 3200-3400 cm⁻¹ for the B(OH)₂ group.
-
Aromatic C-H stretches just above 3000 cm⁻¹.
-
C-O stretches for the ether and methoxy groups (typically 1200-1300 cm⁻¹).
-
A B-O stretching vibration around 1350 cm⁻¹.
Section 4: Synthetic Strategy and Application
General Synthesis Approach
Arylboronic acids like this are typically synthesized via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic aqueous workup. This robust and widely adopted method ensures high yields and purity.[15][16]
Caption: A validated pathway for arylboronic acid synthesis.[15]
Primary Application: Suzuki-Miyaura Cross-Coupling
The paramount application of (3-((2-Methoxybenzyl)oxy)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[17]
Caption: The Suzuki reaction enables complex C-C bond formation.
This specific reagent allows for the introduction of a protected phenol group, which can be deprotected in a later synthetic step to reveal a hydroxyl functionality, further increasing the molecular complexity and providing a handle for subsequent modifications. This strategic utility makes it a valuable tool for drug development professionals aiming to build libraries of complex molecules for biological screening.
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